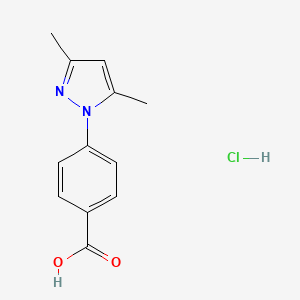

4-(3,5-Dimethyl-1H-pyrazol-1-YL)benzoic acid hydrochloride

Description

4-(3,5-Dimethyl-1H-pyrazol-1-YL)benzoic acid hydrochloride is a pyrazole-based benzoic acid derivative with a hydrochloride salt formulation. Its structure consists of a benzoic acid moiety substituted at the para position with a 3,5-dimethylpyrazole ring. The hydrochloride salt enhances its solubility in polar solvents, making it suitable for pharmaceutical and synthetic applications.

Properties

IUPAC Name |

4-(3,5-dimethylpyrazol-1-yl)benzoic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O2.ClH/c1-8-7-9(2)14(13-8)11-5-3-10(4-6-11)12(15)16;/h3-7H,1-2H3,(H,15,16);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SCUIPYKNQVWNLT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1C2=CC=C(C=C2)C(=O)O)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3,5-Dimethyl-1H-pyrazol-1-YL)benzoic acid hydrochloride typically involves the reaction of 3,5-dimethylpyrazole with 4-chlorobenzoic acid under specific conditions. One common method involves the use of a solvent such as acetonitrile, with the reaction mixture being stirred at room temperature for several days . The resulting product is then purified through filtration and washing with acetonitrile.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial processes may incorporate advanced purification techniques such as recrystallization and chromatography to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

4-(3,5-Dimethyl-1H-pyrazol-1-YL)benzoic acid hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

Substitution: The compound can participate in substitution reactions, where functional groups on the benzene ring or pyrazole ring are replaced with other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can result in a wide range of derivatives with different functional groups.

Scientific Research Applications

4-(3,5-Dimethyl-1H-pyrazol-1-YL)benzoic acid hydrochloride has several scientific research applications:

Biology: It is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Mechanism of Action

The mechanism of action of 4-(3,5-Dimethyl-1H-pyrazol-1-YL)benzoic acid hydrochloride involves its interaction with specific molecular targets and pathways. The pyrazole ring can engage in hydrogen bonding and other interactions with biological molecules, influencing their activity. Additionally, the compound’s ability to form coordination complexes with metals can modulate its effects in various applications .

Comparison with Similar Compounds

Structural and Functional Group Variations

The compound is compared below with three closely related derivatives (Table 1), focusing on substituents, molecular weights, and synthesis pathways.

Table 1: Key Properties of 4-(3,5-Dimethyl-1H-pyrazol-1-YL)benzoic Acid Hydrochloride and Analogues

Pharmacological and Industrial Relevance

- Pyrazole vs. Imidazole Cores : Pyrazole rings (as in the target compound) are associated with metabolic stability, while imidazole derivatives (Table 1) may exhibit distinct binding profiles due to nitrogen positioning .

- Amino vs. Methyl Substituents: The amino group in 3-[(4-amino-3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzoic acid hydrochloride could improve water solubility or enable conjugation, whereas methyl groups in the target compound may enhance lipophilicity .

Physicochemical Properties

- Solubility: Hydrochloride salts (target compound and N'1-methyl derivative) are more water-soluble than non-ionic analogs.

Biological Activity

4-(3,5-Dimethyl-1H-pyrazol-1-YL)benzoic acid hydrochloride is a compound of growing interest due to its potential biological activities, particularly in the fields of cancer research and pharmacology. This article explores its synthesis, biological evaluation, and relevant case studies that highlight its various biological effects.

- Chemical Formula : C₁₂H₁₃ClN₂O₂

- Molecular Weight : 252.70 g/mol

- CAS Number : 1185084-16-5

- MDL Number : MFCD06800627

Synthesis and Characterization

The synthesis of this compound typically involves the reaction of appropriate pyrazole derivatives with benzoic acid under controlled conditions. Various methods have been reported, including cyclocondensation reactions that yield high purity and yield rates.

Anticancer Properties

Recent studies have demonstrated the anticancer potential of pyrazole derivatives, including this compound. Research indicates that compounds containing a pyrazole moiety can inhibit cell proliferation in various cancer types:

- Breast Cancer : The compound has shown efficacy against MDA-MB-231 breast cancer cells, inducing apoptosis and enhancing caspase-3 activity at concentrations as low as 1.0 μM .

- Mechanism of Action : The compound acts as a microtubule-destabilizing agent, which is crucial for cancer cell division. Inhibition of microtubule assembly was observed at concentrations around 20 μM .

Anti-inflammatory Effects

In addition to its anticancer properties, there is evidence suggesting that pyrazole derivatives exhibit anti-inflammatory activities. This is particularly relevant in chronic inflammatory diseases where modulation of inflammatory pathways can provide therapeutic benefits.

Other Biological Activities

Compounds similar to this compound have also been evaluated for:

- Antibacterial Activity : Showing potential against various bacterial strains.

- Antiviral Effects : Some derivatives have been tested against viral infections with promising results .

Case Studies and Research Findings

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.